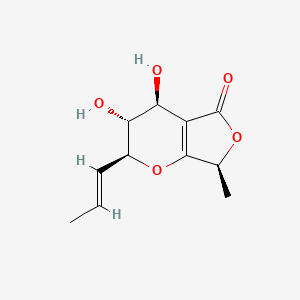
Massarilactone B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Massarilactone B is a natural product found in Massarina with data available.
Applications De Recherche Scientifique
Isolation and Structural Determination
Massarilactone B, along with Massarilactone A, was first isolated from cultures of the freshwater aquatic fungus Massarina tunicata. The structure, including absolute stereochemistry, was determined by X-ray diffraction analysis (Oh, Swenson, Gloer, & Shearer, 2001).
Endophytic Fungus Association and Structure Analysis
This compound has been studied in relation to endophytic fungi. In a study on the endophytic fungus Coniothyrium sp., associated with the plant Artemisia maritima, new massarilactones including E-G were isolated and structurally analyzed, revealing this compound's association with plant-fungus interactions (Krohn et al., 2007).
Neuraminidase Inhibitory Activity
A study on the marine-derived fungus Phoma herbarum yielded new polyketides, including Massarilactone H, and this compound was identified as having moderate neuraminidase inhibitory activity, which is significant in the context of antiviral research (Zhang et al., 2012).
Phytotoxic Activity
Research on a strain of Kalmusia variispora associated with grapevine trunk diseases (GTDs) in Iran revealed that Massarilactones D and H, closely related to this compound, showed phytotoxic activity on Vitis vinifera L. This highlights the potential of this compound in studies related to plant pathology and agriculture (Cimmino et al., 2020).
Propriétés
Formule moléculaire |
C11H14O5 |
|---|---|
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
(2S,3R,4S,7S)-3,4-dihydroxy-7-methyl-2-[(E)-prop-1-enyl]-2,3,4,7-tetrahydrofuro[3,4-b]pyran-5-one |
InChI |
InChI=1S/C11H14O5/c1-3-4-6-8(12)9(13)7-10(16-6)5(2)15-11(7)14/h3-6,8-9,12-13H,1-2H3/b4-3+/t5-,6-,8-,9-/m0/s1 |
Clé InChI |
DXUWKSUWEMSKDA-MHLXCEJISA-N |
SMILES isomérique |
C/C=C/[C@H]1[C@@H]([C@H](C2=C(O1)[C@@H](OC2=O)C)O)O |
SMILES |
CC=CC1C(C(C2=C(O1)C(OC2=O)C)O)O |
SMILES canonique |
CC=CC1C(C(C2=C(O1)C(OC2=O)C)O)O |
Synonymes |
massarilactone B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




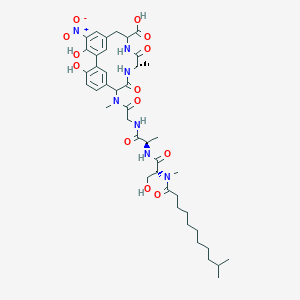
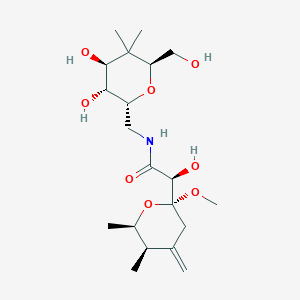
![(4aS,6Z,7aR,12bS)-6-benzylidene-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B1247848.png)
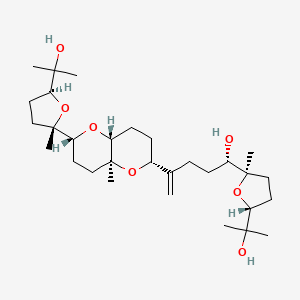
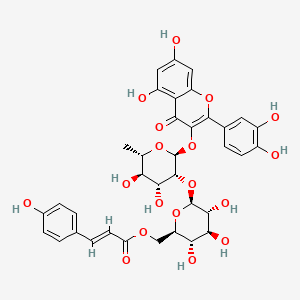
![2-methyl-N-[1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide](/img/structure/B1247854.png)


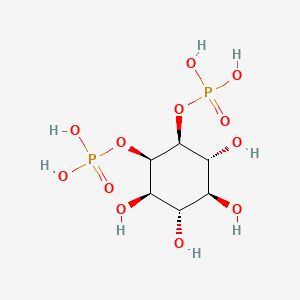
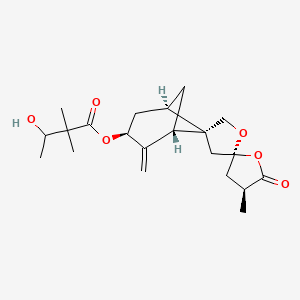
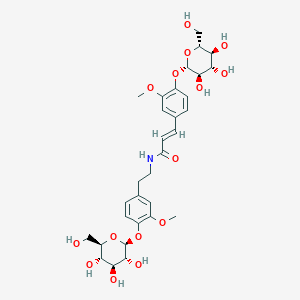

![(3E,5R)-5-[(1R,5R,6Z,9Z,13R,15R)-5-(acetyloxy)-10-chloro-6-methyl-3-oxo-2,14-dioxabicyclo[11.2.1]hexadeca-6,9-dien-15-yl]-5-hydroxy-3-methylpent-3-enoic acid](/img/structure/B1247866.png)